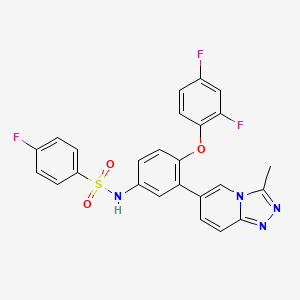
Hiv-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hiv-IN-10 is a compound that has garnered significant attention in the field of HIV research. It is primarily known for its role as an HIV-1 integrase inhibitor, which means it interferes with the integration of the viral genome into the host cell’s DNA. This makes it a crucial component in the fight against HIV, as it helps to prevent the replication and spread of the virus within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of quality control measures to monitor the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Hiv-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the conversion of functional groups.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might produce ketones or aldehydes, while reduction reactions could yield alcohols or amines.
Scientific Research Applications
Hiv-IN-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of integrase inhibition. In biology, it helps researchers understand the integration process of HIV and develop new strategies to combat the virus. In medicine, this compound is a potential therapeutic agent for treating HIV infections. In industry, it can be used in the development of new drugs and diagnostic tools.
Mechanism of Action
Hiv-IN-10 exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme that is essential for the integration of the viral genome into the host cell’s DNA. By binding to the active site of the integrase enzyme, this compound prevents the enzyme from catalyzing the integration process. This inhibition disrupts the replication cycle of the virus, thereby reducing its ability to spread and infect new cells.
Comparison with Similar Compounds
Hiv-IN-10 is unique among HIV-1 integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include other integrase inhibitors like raltegravir, elvitegravir, and dolutegravir. While these compounds also inhibit the integrase enzyme, this compound has distinct structural features that may offer advantages in terms of potency, selectivity, and resistance profiles.
List of Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, which can influence their effectiveness and suitability for different patient populations.
Properties
Molecular Formula |
C25H17F3N4O3S |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
N-[4-(2,4-difluorophenoxy)-3-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C25H17F3N4O3S/c1-15-29-30-25-11-2-16(14-32(15)25)21-13-19(31-36(33,34)20-7-3-17(26)4-8-20)6-10-23(21)35-24-9-5-18(27)12-22(24)28/h2-14,31H,1H3 |
InChI Key |
FETZTCIBTDELSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F)OC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


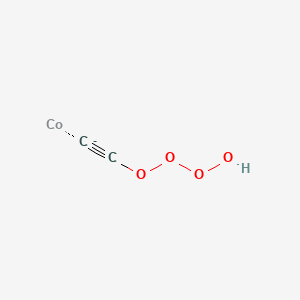
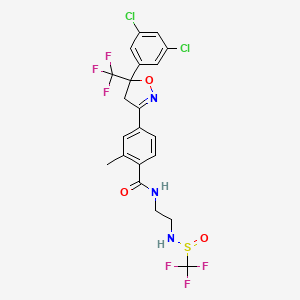
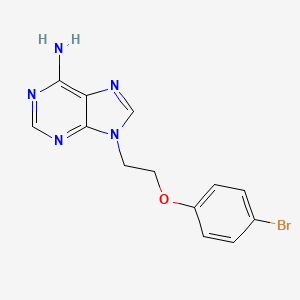
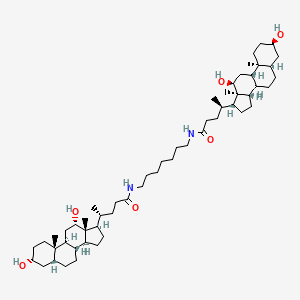
![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B15135420.png)

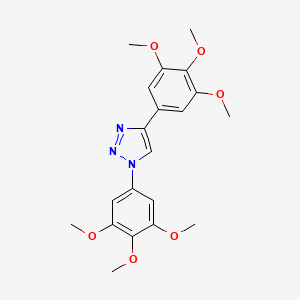
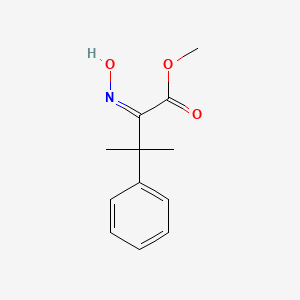

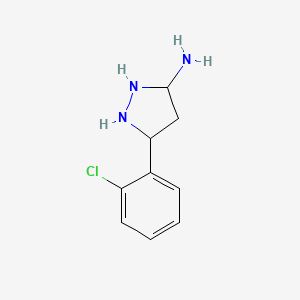
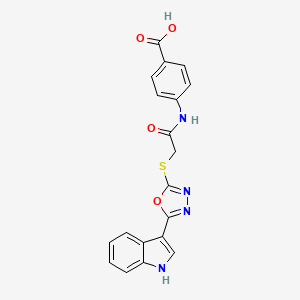
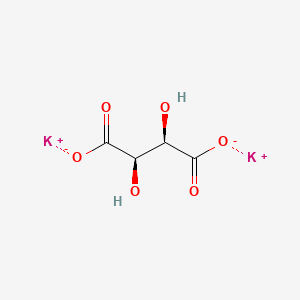
![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)
